molecular formula C18H21N3O3 B2530153 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034559-74-3

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2530153
CAS No.: 2034559-74-3
M. Wt: 327.384
InChI Key: FBFYRJBGJMBAAD-UHFFFAOYSA-N
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Description

N-(2-(1-Ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core, making it a candidate for exploration in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:

  • Formation of Pyrrolo[2,3-c]pyridine Core: : This is achieved via cyclization reactions starting from suitable pyridine derivatives.

  • Functionalization: : Introducing the 1-ethyl-7-oxo group requires specific reagents and conditions, often involving oxidizing agents.

  • Attachment of Ethyl Chain: : This step involves alkylation reactions to attach the ethyl chain.

  • Formation of the Furan Carboxamide: : The final step typically involves amidation reactions to introduce the furan ring and the carboxamide group.

Industrial Production Methods

Industrial production may streamline these steps through the use of continuous flow reactors and optimized catalysts to improve yield and reduce reaction time. Scale-up procedures ensure that the compound is produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl chain and the furan ring.

  • Reduction: : Reduction reactions can target the carbonyl group within the pyrrolo[2,3-c]pyridine core.

  • Substitution: : N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide can participate in nucleophilic substitution reactions, especially at the furan ring.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate.

  • Reduction: : Employing reducing agents like sodium borohydride.

  • Substitution: : Reactions often involve strong nucleophiles under basic or acidic conditions.

Major Products Formed

The major products depend on the type of reaction:

  • Oxidation: : Potential formation of aldehydes or acids.

  • Reduction: : Formation of alcohols.

  • Substitution: : Various substituted derivatives based on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology

Medicine

In medicinal chemistry, N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

Industry

The compound may find applications in materials science, particularly in the development of organic electronic materials or polymers.

Mechanism of Action

N-(2-(1-Ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide exerts its effects through:

  • Binding to Molecular Targets: : It interacts with specific proteins or receptors, altering their function.

  • Pathways Involved: : It may inhibit or activate signaling pathways depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-Ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-methylfuran-3-carboxamide

  • N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

  • N-(2-(1-Ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)propyl)-2,5-dimethylfuran-3-carboxamide

Uniqueness

What sets N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide apart is its specific structural features that confer unique chemical reactivity and potential biological activities, making it a valuable compound for further research and applications.

Properties

IUPAC Name

N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-4-20-8-5-14-6-9-21(18(23)16(14)20)10-7-19-17(22)15-11-12(2)24-13(15)3/h5-6,8-9,11H,4,7,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFYRJBGJMBAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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